molecular formula C12H13NO3 B1331535 N-Benzoyl-L-proline CAS No. 5874-58-8

N-Benzoyl-L-proline

Cat. No.: B1331535
CAS No.: 5874-58-8
M. Wt: 219.24 g/mol
InChI Key: RQYKQWFHJOBBAO-UHFFFAOYSA-N
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Description

N-Benzoyl-L-proline is an organic compound with the molecular formula C12H13NO3. It is a derivative of L-proline, an amino acid, where the amino group is protected by a benzoyl group. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow chemistry or the use of automated synthesis equipment. These methods ensure higher yields and purity while reducing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-L-proline is unique due to the presence of the benzoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis .

Properties

IUPAC Name

(2S)-1-benzoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKQWFHJOBBAO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426281
Record name N-Benzoyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5874-58-8
Record name 1-Benzoyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5874-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide is used as a substrate for a plasma kallikrein. What is the significance of observing its amidolysis in this context?

A1: this compound-L-phenylalanine-L-arginine-p-nitroanilide serves as a chromogenic substrate for enzymes like plasma kallikrein. [] Amidolysis of this compound by kallikrein releases p-nitroaniline, a colored product. Monitoring the appearance of this color allows researchers to measure the enzyme's activity.

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